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Compound Name: FdI169

Cat. No.: B607426

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific quantitative pharmacological profile of
FdI169 is limited. The data presented in this guide, particularly in the tables and experimental
protocols, are representative examples derived from studies of other CFTR correctors with a
similar mechanism of action and are intended for illustrative purposes.

Introduction

FdI169 is an investigational small molecule drug developed by Flatley Discovery Lab as a
cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1][2][3] It is specifically
designed to address the F508del mutation, the most common genetic defect in cystic fibrosis
(CF). This mutation leads to misfolding of the CFTR protein, preventing its proper trafficking to
the cell surface and resulting in a deficiency of functional chloride channels. FdI169 aims to
correct this misfolding, thereby increasing the amount of functional CFTR protein at the cell
membrane and restoring chloride ion transport.[1] The therapeutic goal of FdI169 is to be used
as a long-term treatment for CF, potentially in combination with a CFTR potentiator to enhance
the channel's opening probability.

Mechanism of Action

FdI169 acts as a CFTR corrector, targeting the underlying defect of the F508del mutation. It is
believed to bind to the misfolded F508del-CFTR protein during its synthesis and processing in
the endoplasmic reticulum. This interaction is thought to stabilize the protein structure,
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facilitating its proper folding and subsequent trafficking to the plasma membrane. By increasing
the density of functional CFTR channels on the cell surface, FdI169 helps to restore chloride
efflux, which is crucial for maintaining hydration of the airway surface liquid and normal
mucociliary clearance. In preclinical studies, FdI169 has been shown to increase the
movement of chloride and the amount of the defective CFTR protein on the surface of
bronchial cells.[3]

Signaling Pathway of FdI169 Action

Cell Membrane
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FdI169 corrects F508del-CFTR misfolding in the ER.

Pharmacological Profile

While specific quantitative data for FdI169 are not publicly available, this section provides
representative data from other F508del-CFTR correctors to illustrate the expected
pharmacological profile.

In Vitro Potency and Efficacy

The potency and efficacy of CFTR correctors are typically evaluated in vitro using cell lines
expressing the F508del-CFTR mutation, such as Fischer Rat Thyroid (FRT) cells or human
bronchial epithelial (HBE) cells.

Table 1: Representative In Vitro Potency and Efficacy of a CFTR Corrector
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Parameter Assay System Representative Value

FRT cells expressing F508del-

EC50 (Chloride Transport) 0.1-2uM
CFTR
Maximal Efficacy (% of Wild- HBE cells from F508del
_ 15 - 30%
Type CFTR function) homozygous donors
EC50 (Protein Trafficking) F508del-CFTR cell line 0.5-5uM
Pharmacokinetics

Pharmacokinetic studies are crucial to determine the absorption, distribution, metabolism, and
excretion (ADME) properties of a drug candidate. Clinical trials for FdI169 have been
conducted to assess its pharmacokinetic profile in both healthy subjects and CF patients.[4][5]

Table 2: Representative Pharmacokinetic Parameters of a CFTR Corrector in Humans

. Representative Value (Oral
Parameter Unit . ]
Administration)

Tmax (Time to Peak Plasma

) hours 4-6
Concentration)
Cmax (Peak Plasma

) ng/mL 1000 - 3000
Concentration)
AUC (Area Under the Curve) ng*h/mL 20000 - 50000
t1/2 (Half-life) hours 18-24
Bioavailability % Moderate to High
Protein Binding % >95

Preclinical In Vivo Efficacy

The in vivo efficacy of CFTR correctors is often evaluated in animal models of cystic fibrosis,
such as genetically engineered mice expressing the F508del-CFTR mutation.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b607426?utm_src=pdf-body
https://www.clinicaltrials.gov/study/NCT02680418
https://clinicaltrials.gov/study/NCT02767297
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 3: Representative Preclinical In Vivo Efficacy of a CFTR Corrector

Endpoint Animal Model Representative Result

Nasal Potential Difference ] Significant correction towards
F508del-CFTR Mice ]

(NPD) wild-type values

Intestinal Current ] Increase in forskolin-induced
F508del-CFTR Mice ]

Measurement chloride current

Sweat Chloride Reduction Not applicable in mice

Experimental Protocols

Detailed experimental protocols for FdI169 have not been publicly disclosed. The following are
representative protocols for key experiments used in the evaluation of CFTR correctors.

Ussing Chamber Assay for Chloride Transport

This assay measures ion transport across an epithelial cell monolayer.

e Cell Culture: Human bronchial epithelial cells from an F508del homozygous donor are
cultured on permeable supports until a polarized monolayer with high transepithelial
electrical resistance is formed.

e Compound Incubation: The cell monolayers are incubated with FdI169 at various
concentrations for 24-48 hours to allow for CFTR correction.

e Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber, and
the basolateral and apical sides are bathed in symmetrical Ringer's solution.

o Measurement: A chloride gradient is established, and the cells are stimulated with a CAMP
agonist (e.g., forskolin) to activate CFTR channels. The resulting change in short-circuit
current (Isc), which reflects chloride transport, is measured.

o Data Analysis: The EC50 and maximal efficacy are calculated from the dose-response curve
of the change in Isc.
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Western Blot for CFTR Protein Processing

This assay assesses the effect of the corrector on the maturation of the F508del-CFTR protein.

Cell Lysis: Cells expressing F508del-CFTR are treated with FdI169 for 24 hours and then
lysed.

o Protein Quantification: The total protein concentration in the lysates is determined.

o SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE
and transferred to a PVDF membrane. The membrane is probed with antibodies specific for
CFTR.

o Detection: The different forms of CFTR are detected: Band B (immature, core-glycosylated,
~150 kDa) and Band C (mature, fully glycosylated, ~170 kDa).

e Analysis: An increase in the ratio of Band C to Band B indicates improved protein processing
and trafficking.

Representative Experimental Workflow

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b607426?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

In Vitro Evaluation
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A typical workflow for the development of a CFTR corrector.
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Clinical Development

FdI169 has been evaluated in several Phase 1 and Phase 1/2 clinical trials to assess its safety,
tolerability, pharmacokinetics, and pharmacodynamics in both healthy volunteers and CF
patients homozygous for the F508del-CFTR mutation. Some of these trials also investigated
the drug-drug interaction between FdI169 and FDL176, a CFTR potentiator. As of the latest
available information, the results of these clinical trials have not been fully published.

Logical Relationship in FdI169's Development
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The logical progression of FdI169's development pipeline.
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Conclusion

FdI169 is a promising CFTR corrector in development for the treatment of cystic fibrosis in
patients with the F508del mutation. Its mechanism of action, focused on correcting the
underlying protein folding defect, represents a targeted therapeutic approach. While detailed
guantitative data on its pharmacological profile are not yet in the public domain, the
progression of FdI169 through early-stage clinical trials suggests a potentially favorable safety
and pharmacokinetic profile. Further data from ongoing and future studies will be essential to
fully characterize its clinical efficacy and potential as a new therapeutic option for the cystic
fibrosis community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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